N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a triazolo[4,3-b]pyridazine ring, and a thioether linkage . The presence of these groups suggests that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the amine, thioether, and amide groups. These groups are often involved in various chemical reactions. For example, the amine could act as a base or nucleophile, the thioether might participate in oxidation or substitution reactions, and the amide could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Ilić et al. (2011) in "Arkivoc" discusses the synthesis of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which share structural similarities with the compound . These compounds, in their ester form, were found to inhibit the proliferation of endothelial and tumor cells, indicating potential antiproliferative activities (Ilić et al., 2011).
Synthesis and Antimicrobial Evaluation
Bhuiyan et al. (2006) in "Acta pharmaceutica" reported on the synthesis of [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, which are structurally related to the compound . These derivatives exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Synthesis and Biological Evaluation
Chen et al. (1982) in the "Journal of Heterocyclic Chemistry" explored the synthesis and biological evaluation of certain 4-alkylamino and 4-arylalkylamino derivatives of imidazo- and v-triazolo[4,5-d]pyridazine ring systems, which are structurally related to the compound of interest. These compounds were evaluated against human colon carcinomas and a human lung carcinoma, demonstrating potential therapeutic applications (Chen et al., 1982).
Synthesis and Insecticidal Assessment
Fadda et al. (2017) in "RSC Advances" synthesized new heterocycles incorporating a thiadiazole moiety, including triazolo[5,1-c]triazine derivatives, which are structurally related to the compound . These compounds were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).
Properties
IUPAC Name |
N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-16-8-9-17(2)19(14-16)26-22(31)15-33-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETITFSHURKDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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